

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-Carboxyfluorescein

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Compound of Interest

Compound Name: 5(6)-Carboxyfluorescein

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are widely used as probes for detecting specific nucleic acid sequences in a variety of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and microarray analysis. **5(6)-Carboxyfluorescein** is a commonly used fluorescent dye for labeling oligonucleotides due to its high quantum yield, good water solubility, and excitation/emission spectra compatible with standard fluorescence detection instrumentation.^{[1][2][3]}

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with **5(6)-Carboxyfluorescein-NHS** ester. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond between the dye and a primary amine on the oligonucleotide.^{[4][5]}

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary aliphatic amine on the NHS ester of **5(6)-Carboxyfluorescein**. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using an amino-modifier phosphoramidite. The reaction proceeds efficiently in a slightly alkaline buffer (pH 8.0-9.0),

leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[4]
[5]

Quantitative Data Summary

The efficiency and yield of the labeling reaction and subsequent purification can vary depending on the specific oligonucleotide sequence, the quality of the reagents, and the purification method employed. The following table summarizes typical quantitative data associated with this protocol.

Parameter	Typical Value/Range	Notes
Oligonucleotide Scale	0.2 - 1.0 μ mol	The protocol can be scaled up or down as needed.
Molar Excess of 5(6)-Carboxyfluorescein-NHS Ester	5 - 20 equivalents	A molar excess of the dye is used to drive the reaction to completion.[4]
Reaction Time	1 - 4 hours	Reaction progress can be monitored by HPLC.
Reaction Temperature	Room Temperature (20-25°C)	
Expected Labeling Efficiency	> 90%	As determined by HPLC or mass spectrometry.
Purification Yield (Post-HPLC)	30 - 60%	Yields for modified oligonucleotides are typically lower than for unmodified ones.[1][6]
Final Purity of Labeled Oligonucleotide	> 95%	Purity is assessed by analytical HPLC and/or mass spectrometry.[4]

Experimental Protocols

Materials and Reagents

- Amine-modified oligonucleotide (desalted or purified)
- **5(6)-Carboxyfluorescein**, N-hydroxysuccinimide ester (NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5) or 0.1 M Sodium Borate Buffer (pH 8.5)
- Nuclease-free water
- 3 M Sodium Acetate, pH 5.2
- Cold absolute ethanol (-20°C)
- 70% Ethanol (-20°C)
- Microcentrifuge tubes
- Pipettes and nuclease-free tips
- Vortex mixer
- Centrifuge

Protocol 1: Labeling of Amine-Modified Oligonucleotide

This protocol describes the labeling of a 0.2 μ mole synthesis of an amine-modified oligonucleotide.

- Prepare the Oligonucleotide Solution:
 - Dissolve the amine-modified oligonucleotide in 500 μ L of 0.1 M Sodium Bicarbonate Buffer (pH 8.5).^[4]
 - Vortex briefly to ensure complete dissolution.
- Prepare the **5(6)-Carboxyfluorescein**-NHS Ester Solution:

- Immediately before use, dissolve 5-10 equivalents of **5(6)-Carboxyfluorescein-NHS** ester in 25 μL of anhydrous DMF or DMSO.^[4] For a 0.2 μmole oligo, this corresponds to approximately 0.5-1.0 mg of the dye.
- Vortex until the dye is completely dissolved. The solution should be a clear, yellow-orange color.
- Perform the Labeling Reaction:
 - Add the **5(6)-Carboxyfluorescein-NHS** ester solution to the oligonucleotide solution.
 - Vortex the reaction mixture gently.
 - Incubate the reaction for 2-4 hours at room temperature in the dark. Wrapping the tube in aluminum foil is recommended.

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications. A combination of ethanol precipitation and HPLC is recommended for high purity.

2.1 Ethanol Precipitation (Initial Cleanup)

- Precipitate the Oligonucleotide:
 - To the labeling reaction mixture, add 1/10th volume of 3 M Sodium Acetate (e.g., 52.5 μL).
 - Add 3 volumes of cold absolute ethanol (e.g., 1.7 mL).
 - Vortex well and incubate at -20°C for at least 30 minutes.
- Pellet the Oligonucleotide:
 - Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C .
 - Carefully decant the supernatant, which contains the unreacted dye.
- Wash the Pellet:

- Add 500 μL of cold 70% ethanol to the pellet.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully decant the supernatant.
- Dry and Resuspend the Pellet:
 - Briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
 - Resuspend the pellet in a suitable volume of nuclease-free water (e.g., 100-200 μL).

2.2 High-Performance Liquid Chromatography (HPLC) Purification (Final Polishing)

For applications requiring high purity, purification by reverse-phase HPLC is recommended.

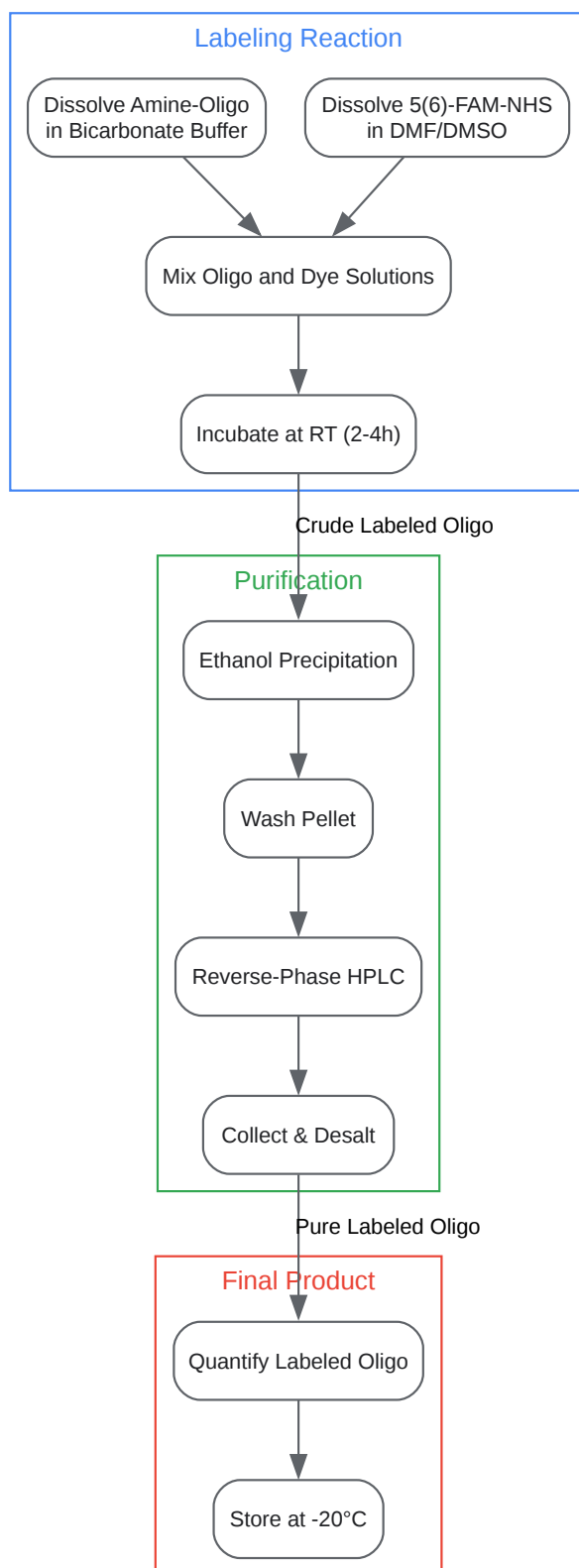
- HPLC System and Column:
 - Use a reverse-phase C18 column.
 - The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA) and an organic solvent (e.g., acetonitrile).
- Purification Method:
 - Equilibrate the column with a low percentage of the organic solvent.
 - Inject the resuspended oligonucleotide from the ethanol precipitation step.
 - Elute the oligonucleotide using a linear gradient of increasing organic solvent concentration. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the fluorescein dye.
 - Monitor the elution profile at 260 nm (for the oligonucleotide) and ~495 nm (for fluorescein).
- Collection and Desalting:
 - Collect the fractions corresponding to the labeled oligonucleotide peak.

- Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.
- Quantification and Storage:
 - Determine the concentration of the purified, labeled oligonucleotide by measuring its absorbance at 260 nm.
 - Store the labeled oligonucleotide at -20°C in the dark.

Visualization of Experimental Workflow and Application

Experimental Workflow: Oligonucleotide Labeling and Purification

The following diagram illustrates the key steps in the labeling and purification process.

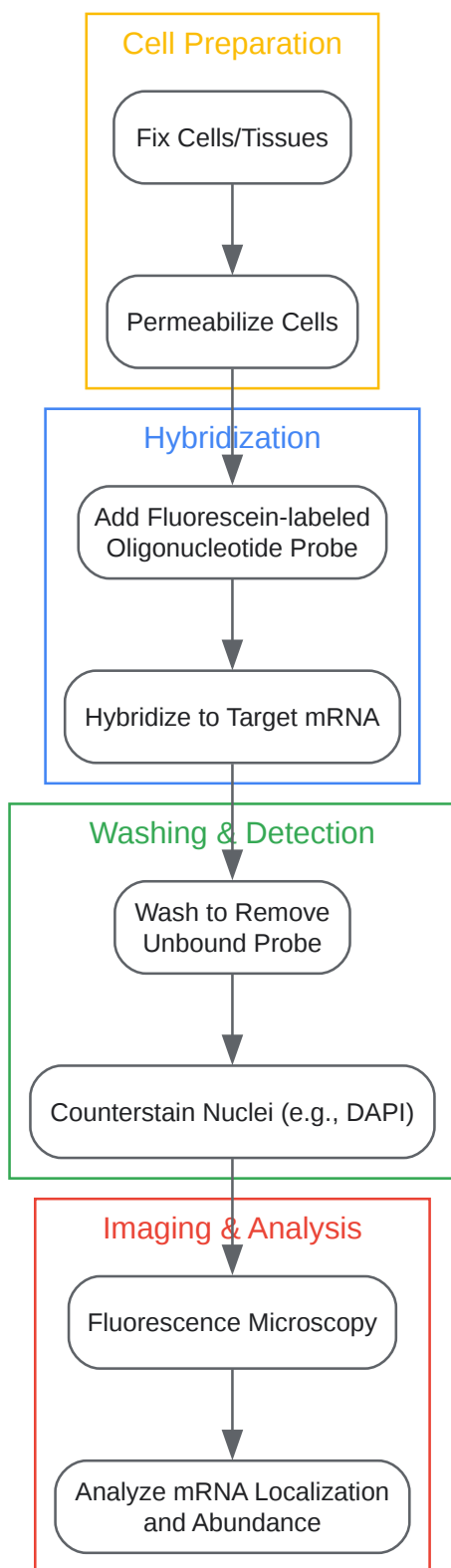


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Caption: Workflow for labeling and purification of oligonucleotides.

Application: Visualization of a Target mRNA in a Signaling Pathway using FISH

Fluorescein-labeled oligonucleotides are frequently used as probes in Fluorescence In Situ Hybridization (FISH) to visualize the expression and localization of specific mRNAs within cells. This allows researchers to study how signaling pathways regulate gene expression. The diagram below outlines a general workflow for this application.



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Caption: General workflow for mRNA detection using FISH.

Conclusion

The protocol described provides a reliable method for labeling oligonucleotides with **5(6)-Carboxyfluorescein**. The resulting fluorescently labeled oligonucleotides are valuable reagents for a wide range of molecular biology techniques, enabling sensitive and specific detection of nucleic acids. Proper purification of the labeled oligonucleotide is critical for obtaining accurate and reproducible results in downstream applications such as the visualization of gene expression within cellular signaling pathways.

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